Source and Classification: TGR5 (Takeda G protein-coupled receptor 5), also known as GPBAR1 (G protein-coupled bile acid receptor 1), is a G protein-coupled receptor (GPCR) primarily activated by bile acids. [, , , ] A TGR5 receptor agonist is a molecule that binds to and activates TGR5, mimicking the effects of bile acids.
Role in Scientific Research: TGR5 receptor agonists are valuable tools in investigating the physiological roles of TGR5 and exploring its therapeutic potential for various metabolic and inflammatory diseases. [, , , , ]
Synthesis Analysis
High-throughput screening: This method identifies potent small molecule agonists from large libraries of compounds. []
Structure-based design: Utilizing the known structures of TGR5 and existing agonists, researchers can design and synthesize novel compounds with improved potency and selectivity. [, ]
Semisynthetic approaches: Modifications to natural bile acids, such as the introduction of ethyl groups or sulfate moieties, can alter their pharmacological properties, leading to the development of TGR5 agonists. []
Synthesis of 3-aryl-4-isoxazolecarboxamides: These TGR5 agonists were identified through high-throughput screening. Subsequent optimization led to potent exemplars with improved in vivo GLP-1 secretion. []
Synthesis of 2-thio-imidazole derivatives: This class of compounds, exemplified by ZY12201, exhibits potent TGR5 agonism and has undergone scalable process development for potential clinical use. [, , ]
Synthesis of pregnane-oximino-amino-alkyl-ethers: These semisynthetic bile acid analogs demonstrate antidiabetic and anti-dyslipidemic activities attributed to TGR5 activation. []
Mechanism of Action
Agonist binding: The agonist binds to the transmembrane domain of TGR5, inducing a conformational change in the receptor. [, , , ]
G protein activation: The activated TGR5 interacts with and activates intracellular G proteins, primarily Gαs. [, , , ]
Downstream signaling: Gαs activation stimulates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [, , , ]
Cellular response: Elevated cAMP levels activate protein kinase A (PKA) and other downstream signaling pathways, ultimately resulting in various physiological responses depending on the cell type and tissue involved. [, , , ]
Increased GLP-1 secretion from intestinal L cells: This contributes to glucose homeostasis by promoting insulin secretion and inhibiting glucagon release. [, , ]
Modulation of hepatic glucose production: TGR5 agonists can decrease glucose production in the liver, contributing to improved glycemic control. []
Stimulation of glucose utilization in skeletal muscle: This improves glucose disposal and contributes to maintaining glucose homeostasis. []
Anti-inflammatory effects: TGR5 activation can suppress the production of pro-inflammatory cytokines, potentially beneficial in inflammatory diseases. []
Regulation of bile acid homeostasis: TGR5 activation in the liver and intestines contributes to regulating bile acid synthesis, transport, and excretion. []
Physical and Chemical Properties Analysis
Lipophilicity: A balance between lipophilicity and hydrophilicity (logP) is important for membrane permeability and target engagement. []
Detergency: Some TGR5 agonists, particularly those derived from bile acids, may exhibit detergent properties, which need to be carefully considered for potential toxicity. []
Protein binding: The extent of plasma protein binding can influence the free fraction of the drug available to interact with the target. []
Applications
Metabolic disorders:
Type 2 diabetes: TGR5 agonists improve glucose tolerance, enhance insulin secretion, and reduce hepatic glucose production in animal models. [, , , ]
Non-alcoholic fatty liver disease (NAFLD): TGR5 agonists have demonstrated beneficial effects on liver steatosis, inflammation, and fibrosis in preclinical models of NAFLD. []
Inflammatory diseases:
Primary biliary cholangitis (PBC): TGR5 agonists are being investigated for their potential to modulate the immune response and reduce biliary damage in PBC. []
Related Compounds
6α-Ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid
Compound Description: This compound is a semisynthetic bile acid analog identified as a selective Farnesoid X receptor (FXR) agonist []. It exhibits similar detergency to natural bile acids like chenodeoxycholic acid, with slightly higher lipophilicity due to the ethyl group at position 6 []. This structural modification also makes it resistant to bacterial 7-dehydroxylation [].
Relevance: While a potent FXR agonist, 6α-Ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid is structurally related to several TGR5 agonists, particularly those derived from bile acids. Its efficient conjugation with taurine and subsequent biliary secretion highlight key metabolic pathways relevant to understanding TGR5 agonist behavior in vivo []. This compound serves as a comparison point for understanding structure-activity relationships and pharmacokinetic properties relevant to both FXR and TGR5 modulation [].
Compound Description: This semisynthetic bile acid analog demonstrates specific agonism for the TGR5 receptor []. The methyl group at the C23(S) position impacts its metabolism, leading to the formation of the C23(R) isomer and affecting its conjugation with taurine [].
Relevance: This compound exemplifies the structural specificity required for TGR5 agonism within the bile acid scaffold. Compared to the TGR5 receptor agonist, the addition of the methyl group at C23(S) and the presence of a hydroxyl group at C12 significantly alter its interaction with the receptor []. These structural distinctions and their impact on metabolism provide valuable insights for developing selective and metabolically stable TGR5 agonists [].
Compound Description: This semisynthetic bile acid analog acts as a dual FXR/TGR5 agonist, demonstrating the potential for compounds to interact with both receptors []. It is primarily secreted in bile in its unmodified form and as a 3-glucuronide conjugate [].
Relevance: This compound highlights the possibility of designing molecules with dual activity towards both FXR and TGR5. Its structural similarity to both selective FXR and TGR5 agonists underscores the possibility of fine-tuning bile acid derivatives for targeted receptor activation []. Understanding the distinct metabolic profiles, such as its secretion as a glucuronide, are crucial for designing dual-acting compounds with desired pharmacokinetic properties [].
3-Aryl-4-isoxazolecarboxamides
Compound Description: This class of small molecules emerged as potent TGR5 receptor agonists from high-throughput screening efforts []. Optimization of this scaffold led to compounds with improved GLP-1 secretion in vivo, as demonstrated in a canine model [].
Relevance: The identification of 3-aryl-4-isoxazolecarboxamides as TGR5 agonists demonstrates that potent activation can be achieved with structures distinct from bile acid derivatives []. This class of compounds highlights the potential for developing structurally diverse TGR5 agonists with improved pharmacological properties [].
Compound 14b (Pregnane-oximino-amino-alkyl-ether)
Compound Description: This novel compound, a pregnane-oximino-amino-alkyl-ether derivative, demonstrates antidiabetic and anti-dyslipidemic activities attributed to TGR5 receptor activation []. In vivo studies demonstrated improvements in glucose tolerance, blood glucose levels, and lipid profiles in various diabetic and dyslipidemic animal models [].
Relevance: Compound 14b demonstrates the therapeutic potential of TGR5 agonists in addressing metabolic disorders like type 2 diabetes and dyslipidemia []. It validates TGR5 activation as a viable therapeutic strategy for these conditions [].
2-Thio-imidazole derivative (ZY12201)
Compound Description: ZY12201 is a potent and selective TGR5 agonist with favorable pharmacokinetic properties, including good oral bioavailability []. It exhibited potent glucose-lowering effects in an oral glucose tolerance test in a mouse model of diet-induced obesity [].
Relevance: This compound, with documented potency and efficacy in preclinical models, exemplifies the potential of developing orally active TGR5 agonists for treating metabolic disorders [, ]. Its identification further reinforces the therapeutic potential of targeting TGR5 for glucose control and metabolic improvements.
INT-767
Compound Description: This compound acts as a dual FXR/TGR5 receptor agonist []. Preclinical studies indicate its effectiveness in improving histological features of non-alcoholic steatohepatitis (NASH) in a mouse model [].
Relevance: INT-767 provides further evidence for the potential of dual FXR/TGR5 agonists in treating metabolic diseases, particularly NASH []. Its efficacy in a preclinical NASH model positions it as a potential therapeutic agent for this condition [].
2-Mercapto imidazole and triazole derivatives
Compound Description: These chemical classes were explored in the development of potent TGR5 receptor agonists [, ]. Specific details about the exact structures and activities of individual compounds within these classes are limited in the provided abstracts.
Relevance: The investigation of 2-mercapto imidazole and triazole derivatives as TGR5 agonists further highlights the exploration of diverse chemical scaffolds beyond bile acid analogs in the search for potent and selective TGR5 modulators [, ]. The interest in these classes suggests their potential for yielding promising lead compounds in the development of novel TGR5-targeted therapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.